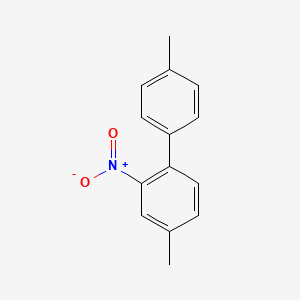
4,4'-Dimethyl-2-nitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-2-nitrobiphenyl is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions, and a nitro group is attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Dimethyl-2-nitrobiphenyl can be synthesized through the nitration of 4,4’-dimethylbiphenyl. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. One efficient method involves the use of nitrogen dioxide and molecular oxygen over zeolites, which allows for regioselective nitration with high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethyl-2-nitrobiphenyl may involve large-scale nitration processes using continuous flow reactors. The use of solid acid catalysts like zeolites can improve the efficiency and environmental impact of the process by reducing the need for hazardous acids and allowing for catalyst recycling .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimethyl-2-nitrobiphenyl undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions
Reduction: Triethyl phosphite in the presence of solvents like cumene or t-butylbenzene.
Substitution: Various electrophiles can be used under acidic or basic conditions, depending on the desired substitution pattern.
Major Products Formed
Reduction: 4,4’-Dimethyl-2-aminobiphenyl.
Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.
Applications De Recherche Scientifique
4,4’-Dimethyl-2-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Dimethyl-2-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to DNA damage and other cellular effects . The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobiphenyl: Similar nitro group placement but lacks the methyl groups, affecting its chemical properties and reactivity.
4,4’-Dinitrobiphenyl:
Uniqueness
4,4’-Dimethyl-2-nitrobiphenyl is unique due to the combination of methyl and nitro groups, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
53356-70-0 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-methyl-1-(4-methylphenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3 |
Clé InChI |
APGSMLUEVFZMTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-Ethoxyethyl)sulfanyl]benzene](/img/structure/B14006325.png)

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)

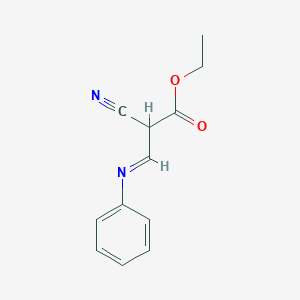
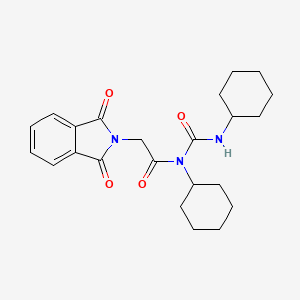
![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
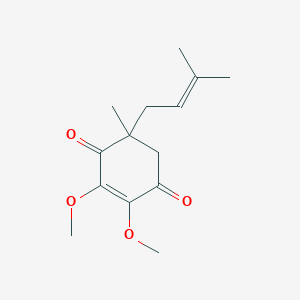
![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
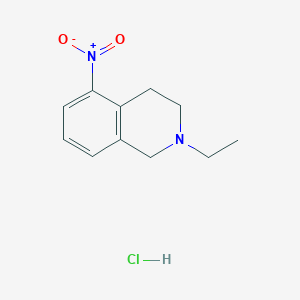
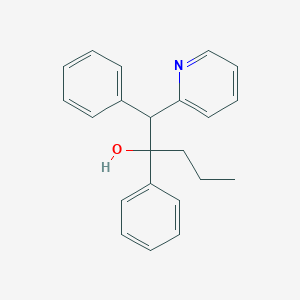
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
